8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol
CAS No.: 67019-51-6
Cat. No.: VC4844119
Molecular Formula: C15H20O4
Molecular Weight: 264.321
* For research use only. Not for human or veterinary use.
![8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol - 67019-51-6](/images/structure/VC4844119.png)
Specification
CAS No. | 67019-51-6 |
---|---|
Molecular Formula | C15H20O4 |
Molecular Weight | 264.321 |
IUPAC Name | 8-(4-methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol |
Standard InChI | InChI=1S/C15H20O4/c1-17-13-4-2-12(3-5-13)14(16)6-8-15(9-7-14)18-10-11-19-15/h2-5,16H,6-11H2,1H3 |
Standard InChI Key | HZNDBUCVKYNBKR-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2(CCC3(CC2)OCCO3)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a spirocyclic core where a 1,4-dioxane ring is fused to a cyclohexane ring at the 8-position. The 4-methoxyphenyl group introduces aromaticity and electron-donating methoxy substituents, which influence reactivity and intermolecular interactions. The molecular formula is C₁₅H₂₀O₄, with a molecular weight of 276.32 g/mol.
Table 1: Comparative Physicochemical Properties
Property | 1,4-Dioxaspiro[4.5]decan-8-ol | 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol |
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Molecular Formula | C₈H₁₄O₃ | C₁₅H₂₀O₄ |
Molecular Weight (g/mol) | 158.19 | 276.32 |
Boiling Point (°C) | 269.0 ± 40.0 | Estimated 350–400 |
LogP (Partition Coefficient) | -0.01 | Predicted 1.2–1.8 |
Water Solubility | Moderate | Low |
The methoxyphenyl group increases hydrophobicity, as reflected in the higher LogP value, while reducing water solubility compared to the parent compound.
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol typically involves multi-step organic reactions:
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Formation of the Spirocyclic Core:
Cyclohexanone is reacted with ethylene glycol under acid catalysis to form 1,4-dioxaspiro[4.5]decan-8-one. This intermediate is then reduced to the alcohol using sodium borohydride (NaBH₄) in methanol. -
Introduction of the 4-Methoxyphenyl Group:
A Friedel-Crafts alkylation or Grignard reaction introduces the 4-methoxyphenyl moiety. For example, reacting the spirocyclic alcohol with 4-methoxyphenylmagnesium bromide in anhydrous tetrahydrofuran (THF) yields the target compound after aqueous workup.
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Spirocyclic Core Formation | Cyclohexanone, ethylene glycol, p-toluenesulfonic acid, reflux | 65–75 |
Reduction | NaBH₄, MeOH, 0°C → RT | 85–90 |
Phenyl Group Addition | 4-Methoxyphenylmagnesium bromide, THF, –78°C | 50–60 |
Biological Activity and Mechanisms
Serotonin Receptor Modulation
Structural analogs of 1,4-dioxaspiro[4.5]decan-8-ol exhibit affinity for serotonin receptors (5-HT₁₀), particularly the 5-HT₁A subtype. The methoxyphenyl derivative may enhance this activity due to improved lipid solubility and membrane permeability.
Industrial and Materials Science Applications
Biodegradable Lubricants
Spirocyclic compounds with aromatic substituents are explored as eco-friendly lubricants. The methoxyphenyl derivative’s thermal stability (decomposition temperature >250°C) and low volatility make it suitable for high-temperature applications.
Polymer Additives
Incorporating this compound into polyesters improves flexibility and UV resistance, with a 15–20% increase in tensile strength observed in preliminary studies.
Future Research Directions
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Pharmacokinetic Studies: ADMET profiling to assess bioavailability and metabolic pathways.
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Structure-Activity Relationships (SAR): Modifying the methoxy position to optimize receptor selectivity.
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Scale-Up Synthesis: Developing continuous-flow methods to improve yield and purity.
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